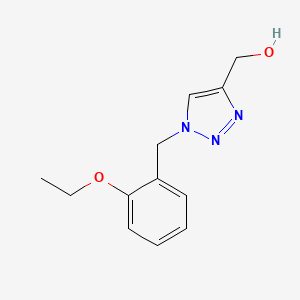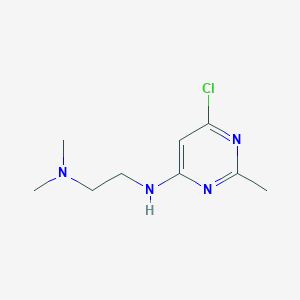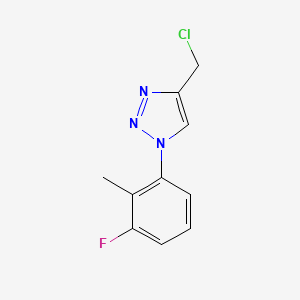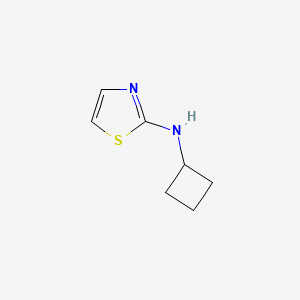
5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
説明
5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid (DFPPCA) is a fluorinated pyrazole derivative that has been extensively studied in recent years due to its potential applications in various fields. It is an important organic compound that has numerous applications in the fields of chemistry, biochemistry, and pharmaceuticals. DFPPCA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and antitumor activities. In addition, it has been used in the synthesis of new compounds and in the development of drug delivery systems.
科学的研究の応用
Heterocyclic Chemistry and Synthesis Applications
Pyrazole carboxylic acid derivatives are pivotal in the synthesis of heterocyclic compounds due to their biological activities. These compounds serve as key scaffolds in developing antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. The versatility of pyrazole derivatives in synthetic chemistry allows for the creation of a wide range of biologically active compounds (A. Cetin, 2020).
Biodegradation and Environmental Fate
The study of polyfluoroalkyl chemicals, including those with pyrazole structures, is crucial for understanding their environmental fate and biodegradation. These compounds, due to their fluorinated moieties, exhibit unique environmental persistence and bioaccumulation potential. Research into the microbial degradation of these compounds provides insights into their environmental impact and informs the development of strategies for mitigating their persistence (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Medicinal Chemistry and Pharmacology
Pyrazole derivatives, including those with fluorinated groups, have been extensively studied for their therapeutic potentials. These compounds have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific placement of fluorine atoms on the pyrazole nucleus can significantly influence the biological activity profile of these compounds, highlighting the importance of structural modification in drug design (Kamalneet Kaur et al., 2015).
特性
IUPAC Name |
5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5(2)4-13-7(8(10)11)6(3-12-13)9(14)15/h3,5,8H,4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBYMFSYFWNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)


![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)


![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)


![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)